4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-27(24,16-10-5-2-6-11-16)20-19(21-14-15-8-3-1-4-9-15)26-18(22-20)17-12-7-13-25-17/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPHLHLCJBKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl intermediate, which is then subjected to various reactions to introduce the benzenesulfonyl and benzyl groups. The final step involves the formation of the oxazole ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzylsulfonamide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, benzylsulfonamide derivatives, and substituted benzyl derivatives .
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]furan derivatives: These compounds share the furan ring structure and exhibit similar biological activities, such as antibacterial and anticancer properties.
Benzofuran-based Schiff bases: These compounds also contain a furan ring and are known for their antimicrobial activities.
Furan-2-carboxylic acid derivatives: These compounds are similar in structure and are used in various chemical and biological applications.
Uniqueness
4-(benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine is unique due to its combination of a benzenesulfonyl group, a benzyl group, a furan ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development .
Biological Activity
4-(Benzenesulfonyl)-N-benzyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that exhibits a diverse range of biological activities. This compound belongs to the class of heterocyclic compounds and has garnered interest for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a benzenesulfonyl group, a furan ring, and an oxazole moiety, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves multi-step organic reactions. A common route includes:
- Formation of the Furan Intermediate : Starting from furan derivatives.
- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation reactions.
- Cyclization to Form the Oxazole Ring : This is done under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activity. Studies have shown:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of several cancer cell lines:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA/RNA : The compound could potentially intercalate with nucleic acids, disrupting replication and transcription processes.
- Modulation of Cellular Signaling : It may alter signaling pathways related to inflammation and cell survival.
Study on Antiviral Activity
A recent study explored the antiviral potential against SARS-CoV-2. The compound was evaluated in vitro for its ability to inhibit viral replication in Vero cells:
- Results : The compound exhibited an IC50 value of 14 μM, indicating moderate antiviral activity.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the bioavailability and safety profile of this compound:
- Absorption and Distribution : Preliminary data suggest good absorption characteristics with potential for systemic distribution.
- Toxicological Assessment : Early toxicology studies indicate a favorable safety profile at therapeutic doses, but further investigation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
